REACTION_CXSMILES
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C[Mg]Br.Br[C:5]1[CH:6]=[C:7]([C:18]#[N:19])[N:8]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH:9]=1.C([Li])CCC.CCCCCC.[CH2:31]=[O:32]>C1COCC1>[C:13]([O:12][C:11](=[O:17])[NH:10][N:8]1[CH:9]=[C:5]([CH2:31][OH:32])[CH:6]=[C:7]1[C:18]#[N:19])([CH3:16])([CH3:15])[CH3:14]
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Name
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solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C[Mg]Br
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Name
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|
Quantity
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3.7 g
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Type
|
reactant
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Smiles
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BrC=1C=C(N(C1)NC(OC(C)(C)C)=O)C#N
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Name
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Quantity
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13.3 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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37 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
15.1 mL
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
|
1.09 g
|
Type
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reactant
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Smiles
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C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-60 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred between −60° C. and −40° C. for 1 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was slowly warmed to rt
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Type
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STIRRING
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Details
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stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
After quenching with sat. aq. ammonium chloride solution
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted twice with ethyl acetate
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Type
|
WASH
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Details
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The combined organic phases were washed with sat. aq. sodium chloride solution
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (cyclohexane/ethyl acetate 2:1→1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)OC(NN1C(=CC(=C1)CO)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |